N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of 2-oxo-1,2-dihydropyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This intermediate then reacts with active methylene nitriles to afford the desired 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbonyl positions.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Corresponding reduced amides or alcohols.
Substitution: Alkylated derivatives at the nitrogen or carbonyl positions.
Scientific Research Applications
N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a complexating agent and its biological activities.
Medicine: Explored for its potential use in pharmaceuticals, particularly as drug precursors or ligands.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with nucleic acids or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
142044-60-8 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N,1-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-9-7(11)6-4-3-5-10(2)8(6)12/h3-5H,1-2H3,(H,9,11) |
InChI Key |
VIYHXENITRPOLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)C |
Origin of Product |
United States |
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